N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine
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Overview
Description
N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C6H5FN2O It is known for its unique structure, which includes a fluorinated pyridine ring and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoropyridine-3-carboxaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-fluoropyridine-3-carboxaldehyde+hydroxylamine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of solvents, catalysts, and purification steps to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines.
Scientific Research Applications
N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and specificity. The hydroxylamine group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloropyridin-3-yl)methylidene]hydroxylamine
- N-[(5-bromopyridin-3-yl)methylidene]hydroxylamine
- N-[(5-iodopyridin-3-yl)methylidene]hydroxylamine
Uniqueness
N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s strong electron-withdrawing effect can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-4,10H |
InChI Key |
XUFPVTMDAAHZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C=NO |
Origin of Product |
United States |
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